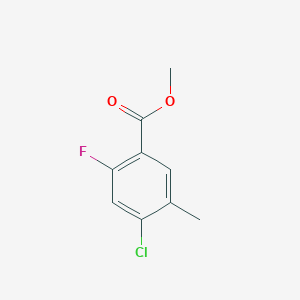
6-(2,6-ジフルオロフェニル)ピリミジン-4-アミン
概要
説明
6-(2,6-Difluorophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,6-difluorophenyl group at the 6-position and an amino group at the 4-position
科学的研究の応用
6-(2,6-Difluorophenyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
Target of Action
The primary target of 6-(2,6-Difluorophenyl)pyrimidin-4-amine is Cyclin-dependent kinase 2 . Cyclin-dependent kinases are a group of protein kinases that are activated by the formation of a complex with cyclins, which are proteins that regulate the cell cycle. Cyclin-dependent kinase 2, in particular, plays a crucial role in regulating the G1 to S phase transition of the cell cycle .
Mode of Action
It is known to interact with its target, cyclin-dependent kinase 2, potentially inhibiting its activity . This inhibition could lead to a halt in the cell cycle progression, preventing the cells from dividing and proliferating.
Biochemical Pathways
The biochemical pathways affected by 6-(2,6-Difluorophenyl)pyrimidin-4-amine are primarily those involved in cell cycle regulation. By inhibiting Cyclin-dependent kinase 2, the compound can disrupt the normal progression of the cell cycle . The downstream effects of this disruption can include cell cycle arrest, apoptosis, or other forms of cell death.
Result of Action
The molecular and cellular effects of 6-(2,6-Difluorophenyl)pyrimidin-4-amine’s action are likely to include the inhibition of cell proliferation due to the disruption of the cell cycle . This could potentially lead to the death of cancer cells, making the compound of interest for its potential anticancer properties .
Action Environment
The action of 6-(2,6-Difluorophenyl)pyrimidin-4-amine can be influenced by various environmental factors. For instance, the compound’s aminolysis with various amines in butan-1-ol and under solvent-free conditions is successful when the amino group in the reagent is sterically unshielded and the reaction medium is characterized by a high dielectric permittivity
生化学分析
Biochemical Properties
6-(2,6-Difluorophenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cyclin-dependent kinase 2, a crucial enzyme involved in cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, 6-(2,6-Difluorophenyl)pyrimidin-4-amine can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use.
Cellular Effects
The effects of 6-(2,6-Difluorophenyl)pyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis . By altering the activity of key signaling molecules, 6-(2,6-Difluorophenyl)pyrimidin-4-amine can induce changes in cellular behavior, such as increased or decreased cell growth, depending on the cellular context.
Molecular Mechanism
At the molecular level, 6-(2,6-Difluorophenyl)pyrimidin-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target molecule . Additionally, 6-(2,6-Difluorophenyl)pyrimidin-4-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,6-Difluorophenyl)pyrimidin-4-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-(2,6-Difluorophenyl)pyrimidin-4-amine remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 6-(2,6-Difluorophenyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth or inhibiting tumor progression . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Understanding the dosage-dependent effects of 6-(2,6-Difluorophenyl)pyrimidin-4-amine is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
6-(2,6-Difluorophenyl)pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the cell. The compound’s metabolism may also produce active or inactive metabolites that contribute to its biological effects.
Transport and Distribution
The transport and distribution of 6-(2,6-Difluorophenyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake, localization, and accumulation in target cells and tissues. The distribution of 6-(2,6-Difluorophenyl)pyrimidin-4-amine can influence its efficacy and toxicity, as well as its ability to reach specific cellular compartments.
Subcellular Localization
The subcellular localization of 6-(2,6-Difluorophenyl)pyrimidin-4-amine is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 6-(2,6-Difluorophenyl)pyrimidin-4-amine can affect its interactions with other biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Difluorophenyl)pyrimidin-4-amine typically involves the reaction of 2,6-difluoroaniline with a suitable pyrimidine precursor. One common method includes the nucleophilic aromatic substitution reaction where 2,6-difluoroaniline reacts with 4-chloropyrimidine under basic conditions to yield the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 6-(2,6-Difluorophenyl)pyrimidin-4-amine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
化学反応の分析
Types of Reactions
6-(2,6-Difluorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- 6-(2,6-Dichlorophenyl)pyrimidin-4-amine
- 6-(2,6-Dibromophenyl)pyrimidin-4-amine
- 6-(2,6-Dimethylphenyl)pyrimidin-4-amine
Uniqueness
6-(2,6-Difluorophenyl)pyrimidin-4-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .
特性
IUPAC Name |
6-(2,6-difluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3/c11-6-2-1-3-7(12)10(6)8-4-9(13)15-5-14-8/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAALDFZWRAWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=NC=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Oxopiperidin-1-yl)ethyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1466813.png)
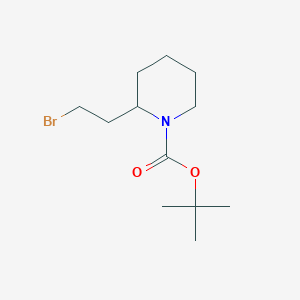
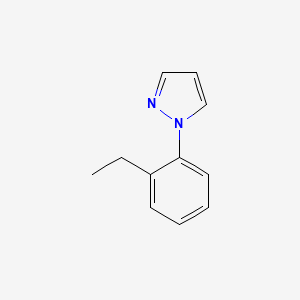
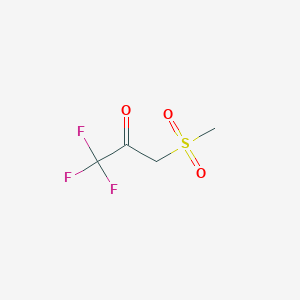
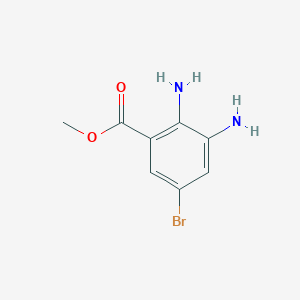

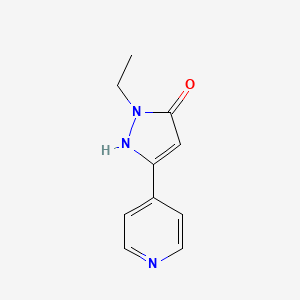
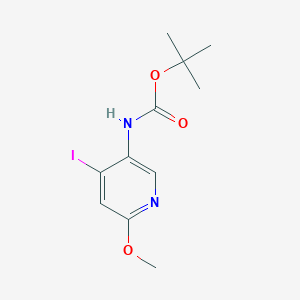
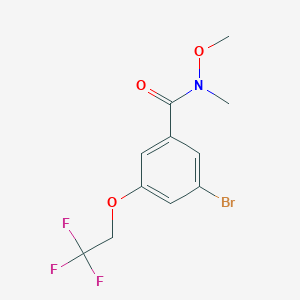

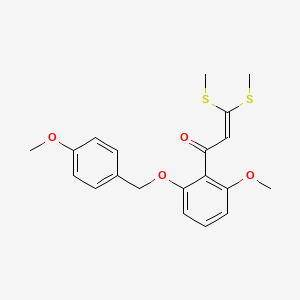
![1-(4-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1466834.png)
![2-Bromo-6-[(3,5-dimethoxyphenyl)methoxy]pyridine](/img/structure/B1466835.png)
